molecular formula C17H21N3O3 B6625643 (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6625643
M. Wt: 315.37 g/mol
InChI Key: NUSKQHBOSOVHKQ-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group attached to a furan ring and is linked to a pyrrolidinylmethyl group via a methanone moiety. It possesses various functional groups such as hydroxyl, pyrazolyl, and cyclopropyl, making it a versatile molecule in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction involving several key intermediates:

  • Formation of the cyclopropylfuran intermediate.

  • Coupling of the intermediate with a pyrrolidine derivative.

  • Introduction of the hydroxymethyl and pyrazolyl groups via selective functionalization.

Industrial Production Methods

To achieve industrial-scale production, the reaction parameters must be optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation, especially at the hydroxymethyl group, to form various oxidation products.

  • Reduction: : Reduction reactions may target the carbonyl group, converting it into alcohol.

  • Substitution: : Electrophilic substitution can occur at the pyrazolyl ring or the furan moiety.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromic acid.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Halogenating agents for electrophilic substitution.

Major Products

  • Oxidation: : Corresponding carboxylic acids or ketones.

  • Reduction: : Alcohols or other reduced derivatives.

  • Substitution: : Various halogenated products.

Scientific Research Applications

Chemistry

  • The compound can be used as a building block in organic synthesis, contributing to the development of new materials or complex molecules.

Biology

  • In biological research, it can serve as a model compound for studying enzyme interactions and metabolic pathways.

Medicine

  • Potential therapeutic applications may include anti-inflammatory, antiviral, or antimicrobial properties, though further research is required to confirm these effects.

Industry

  • The compound can be employed in the development of advanced polymers, resins, or other industrial materials due to its structural complexity.

Mechanism of Action

The compound's mechanism of action varies based on its application. Generally, it may involve:

  • Enzyme Inhibition: : It could inhibit specific enzymes by binding to active sites, altering metabolic processes.

  • Signal Modulation: : Interaction with cellular receptors or proteins, modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]methanone

  • (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(2-methylpyrazol-5-yl)pyrrolidin-1-yl]methanone

Uniqueness

  • The presence of a cyclopropyl group and a furan ring makes it more rigid and structurally distinct compared to similar compounds. This rigidity can affect its reactivity and interaction with biological targets.

This detailed overview should help you understand the significance and versatility of (2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone

Properties

IUPAC Name

(2-cyclopropylfuran-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19-7-12(6-18-19)15-9-20(8-13(15)10-21)17(22)14-4-5-23-16(14)11-2-3-11/h4-7,11,13,15,21H,2-3,8-10H2,1H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSKQHBOSOVHKQ-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)C3=C(OC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)C3=C(OC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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